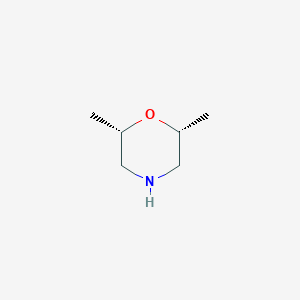

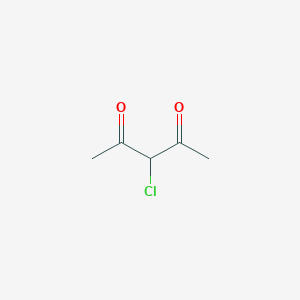

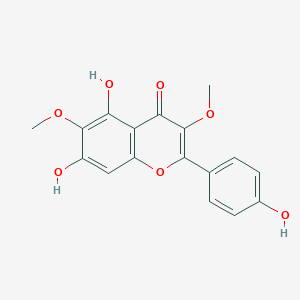

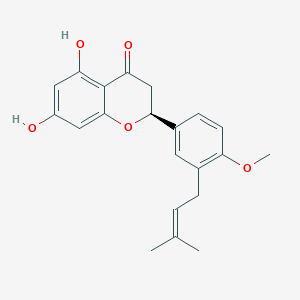

![molecular formula C17H19NO B157631 4-[1,1'-联苯]-4-基-4-哌啶醇 CAS No. 137884-47-0](/img/structure/B157631.png)

4-[1,1'-联苯]-4-基-4-哌啶醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Biphenyl-based compounds are clinically important for the treatments of hypertension and inflammatory, while many more are under development for pharmaceutical uses . A compound called N4,N4,N4′,N4′-Tetra[(1,1′-biphenyl)-4-yl]-(1,1′-biphenyl)-4,4′-diamine, also known as BPBPA, is a Hole Transport, Electron Blocking Layer (HTL / EBL) material. BPBPA is popularly used in optoelectronic devices, such as high efficiency and long lifetime light-emitting diode devices (organic LEDs, OLEDs) .

Molecular Structure Analysis

The molecular structure of biphenyl compounds can be analyzed using various techniques. For instance, the structure of biphenyl is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C. It forms colorless crystals and is insoluble in water, but soluble in typical organic solvents .科学研究应用

Covalent Organic Frameworks (COFs)

“4-[1,1’-Biphenyl]-4-YL-4-piperidinol” could be used as a building block in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of crystalline porous organic polymers assembled by connecting organic building units via covalent bonds . They are characterized by their inherent porosity originating from their well-ordered nanopores, which are designable, tunable, and modifiable through pore engineering .

Synthesis of Biphenyl Derivatives

This compound could be used in the scalable synthesis and reactions of biphenyl derivatives . Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .

Biological and Medicinal Applications

Biphenyl derivatives, which could be synthesized using “4-[1,1’-Biphenyl]-4-YL-4-piperidinol”, have a wide range of biological and medicinal applications . For example, they are used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used to produce fluorescent layers in Organic Light-Emitting Diodes (OLEDs) . These OLEDs are used in a variety of electronic devices, including television screens, computer monitors, and portable systems such as smartphones and handheld game consoles .

Liquid Crystals

Biphenyl derivatives are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities. They are used as building blocks for basic liquid crystals .

Synthesis of Tripodal Salicylaldehyde

“4-[1,1’-Biphenyl]-4-YL-4-piperidinol” could be used in the preparation of 4′,4′′′,4′′′′′-nitrilotris(4-methoxy-[1,1’-biphenyl]-3-carbaldehyde) , a direct precursor for the tripodal salicylaldehyde with a triphenylamine core .

作用机制

Target of Action

Similar compounds such as telmisartan, an angiotensin ii receptor antagonist (arb), bind to the angiotensin ii type 1 (at1) receptors . This suggests that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might also target similar receptors or pathways.

Mode of Action

Arbs like telmisartan inhibit the action of angiotensin ii on vascular smooth muscle, leading to a reduction in arterial blood pressure . It’s plausible that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might have a similar mode of action.

Biochemical Pathways

It’s known that arbs like telmisartan can affect the renin-angiotensin system , suggesting that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might also influence similar pathways.

Result of Action

Similar compounds have shown antibacterial activities against antibiotic-resistant bacteria , suggesting that 4-[1,1’-Biphenyl]-4-YL-4-piperidinol might have similar effects.

安全和危害

未来方向

属性

IUPAC Name |

4-(4-phenylphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUFEAYWUYVNKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633520 |

Source

|

| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137884-47-0 |

Source

|

| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。